![molecular formula C19H24N6O B2594435 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 2309774-25-0](/img/structure/B2594435.png)
4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C19H24N6O and its molecular weight is 352.442. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Pyrrolopyrazine derivatives have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Specifically, pyrrolo[1,2-a]pyrazine derivatives exhibit antibacterial and antifungal effects, while 5H-pyrrolo[2,3-b]pyrazine derivatives show kinase inhibition activity .
Anti-Inflammatory Effects
Some pyrrolopyrazine compounds exhibit anti-inflammatory properties. These molecules may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antiviral Activity
Researchers have explored the antiviral potential of pyrrolopyrazine derivatives. Certain compounds containing five-membered heteroaryl amines have shown promising antiviral activity against viruses such as Newcastle disease virus .
Antioxidant Properties
Although not extensively studied, some pyrrolopyrazine derivatives exhibit antioxidant effects. These compounds may protect cells from oxidative stress and contribute to overall health .
Antitumor Activity
Pyrrolopyrazines have been investigated for their antitumor properties. While more research is needed, certain derivatives show promise as potential anticancer agents .
Kinase Inhibition
5H-pyrrolo[2,3-b]pyrazine derivatives are particularly interesting due to their kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and inhibiting them can impact various diseases, including cancer .
Natural Sources
Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, and marine life. Exploring these natural sources may yield novel compounds with therapeutic potential .
Structure-Activity Relationship (SAR) Research
Despite the importance of the pyrrolopyrazine scaffold, there is limited SAR research. Investigating the relationships between chemical structure and biological activity will aid in designing and synthesizing new leads for disease treatment .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against cdk2/cyclin a2 .
Mode of Action
It’s suggested that similar compounds provide atp-competitive, nano-molar inhibition with selectivity for certain kinases .
Biochemical Pathways
Similar compounds have been reported to modulate biomarkers of signaling through pkb in vivo .
Pharmacokinetics
Similar compounds have been reported to have low oral bioavailability due to metabolism in vivo .
Result of Action
Similar compounds have been reported to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-12-8-16-17(24-12)18(22-11-21-16)25-6-4-15(5-7-25)9-26-19-13(2)14(3)20-10-23-19/h8,10-11,15,24H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOCXDXVXZCIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

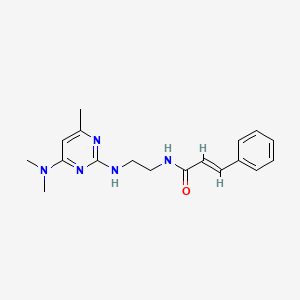
![N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2594353.png)
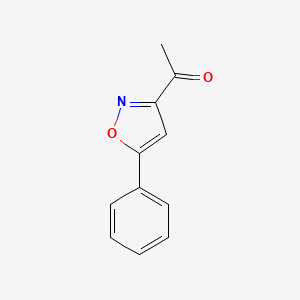
![3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2594355.png)
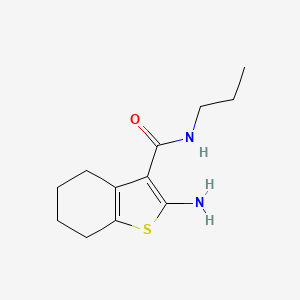
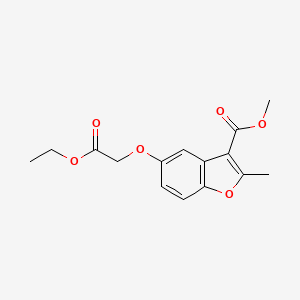

![7-Oxa-3lambda6-thia-10-azaspiro[5.6]dodecane 3,3-dioxide;hydrochloride](/img/structure/B2594363.png)
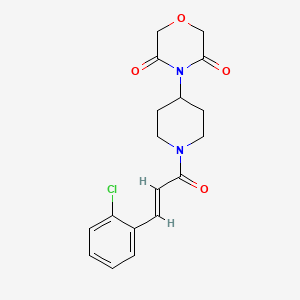
![1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594365.png)
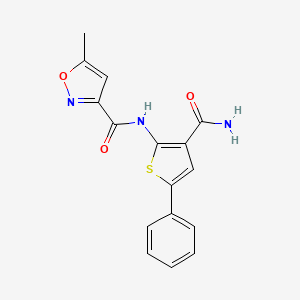
![N1-(2-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2594368.png)
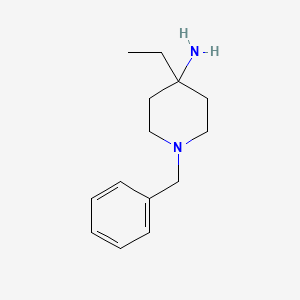
![6-Cyclopropyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2594375.png)